(R)-4'-Hydroxywarfarin is a chiral derivative of warfarin, a widely used anticoagulant. This compound is significant in pharmacology due to its role as a metabolite of warfarin, which is utilized in the prevention and treatment of thromboembolic disorders. The hydroxywarfarins, including (R)-4'-hydroxywarfarin, are formed through metabolic pathways primarily involving cytochrome P450 enzymes.
(R)-4'-Hydroxywarfarin is produced as a metabolic byproduct of warfarin, which is synthesized from 4-hydroxycoumarin. It can be found in human plasma following the administration of warfarin, indicating its importance in understanding the drug's pharmacokinetics and pharmacodynamics.
(R)-4'-Hydroxywarfarin belongs to the class of compounds known as coumarins. It is classified as a hydroxy derivative of warfarin, specifically at the 4' position on the phenyl ring. This compound exhibits anticoagulant properties similar to those of its parent compound, warfarin.
The synthesis of (R)-4'-hydroxywarfarin can occur through various methods, primarily involving enzymatic and chemical transformations. One common method includes the oxidation of warfarin using cytochrome P450 enzymes, which catalyze the hydroxylation at the 4' position.
In vitro studies have demonstrated that human liver microsomes can efficiently convert warfarin to (R)-4'-hydroxywarfarin. These reactions are typically monitored using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) to quantify the metabolites produced during the enzymatic processes. The reaction conditions often include incubation with NADPH as a cofactor and specific temperature controls to optimize enzyme activity.
(R)-4'-Hydroxywarfarin has a complex molecular structure characterized by a coumarin backbone with an additional hydroxyl group at the 4' position. This modification affects its interaction with biological targets compared to warfarin.
(R)-4'-Hydroxywarfarin is primarily formed through oxidative reactions involving cytochrome P450 enzymes such as CYP2C9 and CYP2C19. These enzymes facilitate hydroxylation reactions that convert warfarin into its hydroxy derivatives.
The metabolic pathways for (R)-4'-hydroxywarfarin involve several key steps:
Quantitative analyses reveal that the formation rates for (R)-4'-hydroxywarfarin vary significantly among different individuals due to genetic polymorphisms affecting enzyme activity.
The mechanism of action for (R)-4'-hydroxywarfarin involves its role as an anticoagulant through inhibition of vitamin K epoxide reductase, which is crucial for synthesizing vitamin K-dependent clotting factors. This action leads to decreased synthesis of pro-coagulant factors such as prothrombin.
Studies indicate that (R)-4'-hydroxywarfarin retains some anticoagulant activity, albeit less potent than that of warfarin itself. The relative potency and efficacy can be influenced by individual variations in metabolism and enzyme activity.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy can be employed to further characterize its physical and chemical properties.
(R)-4'-Hydroxywarfarin is primarily used in pharmacological research to study the metabolism of warfarin and its effects on anticoagulation therapy. It serves as a valuable tool for understanding individual variability in drug response due to genetic differences in metabolic enzyme activity.
Additionally, it may be utilized in developing new anticoagulants or improving existing therapies by exploring structure-activity relationships within the class of hydroxycoumarins. Its role in clinical settings also aids in monitoring therapeutic drug levels and adjusting dosages based on metabolic profiles.
(R)-4'-Hydroxywarfarin is a monohydroxylated metabolite of the anticoagulant drug warfarin. Its core structure consists of a 4-hydroxycoumarin ring linked to a 4'-hydroxylated biphenyl system via a 3-oxobutyl chain at the C3 position. The compound retains the characteristic benzopyran-2-one scaffold of warfarin but features an additional hydroxyl group at the para-position of the terminal phenyl ring (denoted as the 4'-position) [3] [6].
The chiral center at Cα (the benzylic carbon of the 3-oxobutyl linker) confers enantiomeric specificity. The (R)-configuration at this center distinguishes it from its (S)-counterpart (CAS 68407-05-6) [6]. Key spectroscopic identifiers include:
CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
[2] [3] RRZWAMPDGRWRPF-UHFFFAOYSA-N
(shared with racemate) [2] [3]Table 1: Structural Identifiers of (R)-4'-Hydroxywarfarin Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆O₅ |
Molecular Weight | 324.33 g/mol |
CAS Number (Racemate) | 24579-14-4 |
Chiral Center | Cα of 3-oxobutyl chain |
IUPAC Name | 4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one |
(R)-4'-Hydroxywarfarin is an off-white crystalline solid under ambient conditions [2] [3]. Its solubility profile is dominated by polarity imparted by the phenolic hydroxyl groups:
Stability is influenced by temperature and light exposure. The compound requires storage at 2–8°C in inert atmospheres to prevent degradation, likely due to oxidation of the hydroquinone moiety or hydrolysis of the β-ketoester-like system [2] [3].
Table 2: Physicochemical Properties of (R)-4'-Hydroxywarfarin
Property | Value | Conditions |
---|---|---|
Physical State | Off-white solid | Room temperature |
Solubility in DMSO | High | 25°C |
Solubility in Methanol | High | 25°C |
Storage Temperature | 2–8°C | Long-term stability |
Density | 1.384 g/cm³ | 25°C |
Enzymatic Synthesis
The primary route to (R)-4'-Hydroxywarfarin in vivo is cytochrome P450 (CYP)-mediated oxidation of warfarin. CYP2C19 catalyzes 4'-hydroxylation of both (R)- and (S)-warfarin enantiomers, albeit with differing efficiencies [4]:
Chemical Synthesis
In vitro synthesis typically starts from warfarin or its precursors:1. Regioselective Hydroxylation:- Electrophilic aromatic substitution (EAS) on warfarin using protected oxidants.- Transition-metal catalysts (e.g., Pd(OAc)₂) for directed ortho-hydroxylation [3].2. Enantioselective Resolution:- Chiral HPLC separation of racemic 4'-hydroxywarfarin (CAS 24579-14-4) [6].- Asymmetric synthesis via enantioselective reduction of the 3-keto group in 4'-hydroxywarfarin precursors using chiral catalysts (e.g., BINAP-Ru complexes) [3].
Green Chemistry Approaches
Emerging strategies focus on sustainability:
Table 3: Key Compounds Related to (R)-4'-Hydroxywarfarin Synthesis
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: